EMD 53998

描述

EMD-53998 是一种强心剂,可增强心肌收缩力。它既是磷酸二酯酶 III (PDE III) 抑制剂,也是钙敏化剂。 通过提高心肌收缩力,EMD-53998 降低了能量消耗,并降低了诱发心律不齐的风险 .

化学反应分析

EMD-53998 可能经历各种化学反应。虽然缺乏确切的细节,但我们可以推断出它与磷酸二酯酶 (PDE) 和钙相关的通路相互作用。这些反应的常用试剂和条件尚未确定。

科学研究应用

该化合物在各个科学领域都有应用:

化学: EMD-53998 作为 PDE III 抑制剂的作用有助于我们了解酶的调控。

生物学: 它对心肌功能的影响可能有助于心血管研究。

医学: EMD-53998 在治疗心脏病方面的潜力值得进一步研究。

工业: 工业生产强调了它的实用性。

5. 作用机理

EMD-53998 的作用机制包括:

PDE III 抑制: 通过抑制 PDE III,它提高细胞内环状腺苷酸 (cAMP),从而增强收缩力。

钙敏化: 它使心脏肌丝对钙敏感,从而提高收缩力。

作用机制

EMD-53998’s mechanism involves:

PDE III Inhibition: By inhibiting PDE III, it increases intracellular cyclic AMP (cAMP), leading to enhanced contractility.

Calcium Sensitization: It sensitizes cardiac myofilaments to calcium, improving contractile force.

相似化合物的比较

不幸的是,这里没有直接的比较数据。 研究人员可以探索相关的化合物以了解 EMD-53998 的独特性。

类似化合物:- (+)-EMD 57033 (与 EMD-53998 相关)

准备方法

不幸的是,提供的资料中没有关于 EMD-53998 的具体合成路线和反应条件。 它在工业生产中使用,表明其具有实际意义。

生物活性

EMD 53998, a thiadiazinone derivative, is recognized for its significant biological activity as a positive inotropic agent. This compound primarily enhances the calcium sensitivity of cardiac myofilaments, leading to increased contractility of the heart muscle. This article delves into its mechanisms of action, effects on cardiac function, and comparative studies with other inotropic agents.

This compound acts through several mechanisms that primarily involve the modulation of calcium (Ca²⁺) dynamics within cardiac cells:

- Calcium Sensitization : this compound increases the sensitivity of contractile proteins to Ca²⁺, enhancing myocardial contraction without proportionately increasing intracellular Ca²⁺ levels. This mechanism is crucial for improving cardiac output, especially in failing hearts where Ca²⁺ handling is impaired .

- Phosphodiesterase Inhibition : The compound also exhibits phosphodiesterase III inhibitory activity, which can lead to elevated cyclic AMP levels. This dual action—sensitizing myofilaments and inhibiting phosphodiesterase—contributes to its positive inotropic effects .

Calcium Sensitivity and Contractility

A series of studies have demonstrated the effects of this compound on isolated cardiac tissues:

- In Skinned Cardiac Fibers : Research indicated that this compound significantly increased the Ca²⁺ sensitivity in skinned fibers from porcine ventricles. The pCa50 (the negative logarithm of the Ca²⁺ concentration required for half-maximal activation) improved with EMD treatment, confirming its role as a potent sensitizer .

- In Intact Cardiac Muscle : In experiments on isolated ferret papillary muscles, this compound increased developed tension by approximately 230% with only an 85% increase in aequorin light transients (a measure of intracellular Ca²⁺). This disparity highlights its efficiency in enhancing contractility without excessive Ca²⁺ overload, reducing the risk of arrhythmias .

Optical Isomers

The optical isomers of this compound exhibit distinct pharmacological profiles:

- (+)-EMD 57033 : Demonstrates a significant positive inotropic effect associated with prolonged twitch duration and reduced amplitude of the Ca²⁺ transient, indicating a primary mechanism through Ca²⁺ sensitization.

- (-)-EMD 57439 : Exhibits less pronounced inotropic effects but increases the amplitude of the Ca²⁺ transient, suggesting a mechanism more reliant on phosphodiesterase inhibition .

Data Summary

Clinical Implications in Heart Failure

Research indicates that this compound may offer therapeutic benefits for patients with heart failure by improving myocardial contractility without significantly increasing intracellular calcium levels. This characteristic is particularly advantageous as it minimizes the risk of calcium overload and associated arrhythmias, common complications in heart failure management .

属性

IUPAC Name |

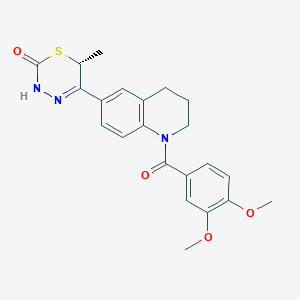

5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-13-20(23-24-22(27)30-13)15-6-8-17-14(11-15)5-4-10-25(17)21(26)16-7-9-18(28-2)19(12-16)29-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLRMTJLQCLMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923274 | |

| Record name | (3,4-Dimethoxyphenyl)[6-(2-hydroxy-6-methyl-6H-1,3,4-thiadiazin-5-yl)-3,4-dihydroquinolin-1(2H)-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120223-04-3, 147527-31-9, 148714-88-9 | |

| Record name | EMD 53998 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120223043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMD 57033 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147527319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMD 57439 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148714889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,4-Dimethoxyphenyl)[6-(2-hydroxy-6-methyl-6H-1,3,4-thiadiazin-5-yl)-3,4-dihydroquinolin-1(2H)-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMD-53998 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L67D8JK8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EMD-53998, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U8DR83SGS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EMD-53998, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q66R347ATA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。